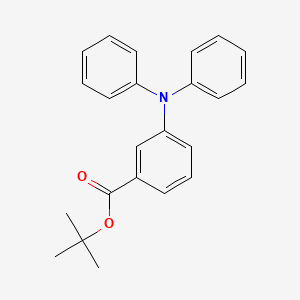

tert-Butyl 3-(diphenylamino)benzoate

Description

tert-Butyl 3-(diphenylamino)benzoate is an aromatic ester derivative featuring a diphenylamino substituent at the 3-position of the benzoate ring. The tert-butyl ester group enhances steric protection and stability, while the diphenylamino moiety contributes to electron-rich conjugation, making this compound relevant in materials science (e.g., organic semiconductors, OLEDs) and medicinal chemistry .

Properties

CAS No. |

850232-08-5 |

|---|---|

Molecular Formula |

C23H23NO2 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

tert-butyl 3-(N-phenylanilino)benzoate |

InChI |

InChI=1S/C23H23NO2/c1-23(2,3)26-22(25)18-11-10-16-21(17-18)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17H,1-3H3 |

InChI Key |

WNNKPKGKMVDHPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(diphenylamino)benzoate typically involves the esterification of 3-(diphenylamino)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-(diphenylamino)benzoate can undergo oxidation reactions, particularly at the diphenylamino group, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated benzoate derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-(diphenylamino)benzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways involving esterases and amidases.

Medicine: The compound’s potential pharmacological properties are being investigated for the development of new therapeutic agents, particularly in the field of anti-inflammatory and anticancer drugs.

Industry: this compound is utilized in the production of specialty chemicals and polymers. Its stability and reactivity make it a valuable component in the formulation of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 3-(diphenylamino)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can be hydrolyzed by esterases, releasing the active diphenylamino benzoic acid, which can then interact with cellular targets. The diphenylamino group may also participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Substituent Effects :

- Diphenylamino vs. Benzylamino: The diphenylamino group provides stronger electron-donating properties and extended π-conjugation compared to benzylamino, favoring optoelectronic applications. However, benzylamino derivatives like 3k are synthetically accessible via copper-catalyzed coupling .

- Trifluoromethyl vs. Diphenylamino: Trifluoromethyl groups enhance lipophilicity and metabolic stability, making such analogs more suitable for pharmaceuticals, whereas diphenylamino groups prioritize electronic properties .

- Carbamate vs. Ester : The carbamate group in the cyclobutyl derivative introduces hydrogen-bonding capacity but may reduce thermal stability compared to tert-butyl esters .

Biological Activity

tert-Butyl 3-(diphenylamino)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C_{18}H_{22}N_{2}O_{2}

- Molecular Weight : 302.38 g/mol

The compound features a benzoate moiety with a tert-butyl group and a diphenylamino substituent, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzoates, including those similar to this compound, exhibit antimicrobial properties. A study by Singh et al. (2017) highlights that benzotriazole derivatives show significant antibacterial, antifungal, and antiviral activities. Although specific data on this compound is limited, its structural similarities suggest potential efficacy against various pathogens .

Anticancer Potential

In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. For instance, compounds derived from benzoic acid have shown cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression. While direct studies on this compound are sparse, its analogs have been noted for their anticancer activity, indicating a possible avenue for further research .

The biological mechanisms underlying the activity of similar compounds often involve:

- Inhibition of Enzymatic Activity : Some derivatives act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell growth.

- Reactive Oxygen Species (ROS) Generation : Certain benzoate derivatives can induce oxidative stress in target cells, leading to apoptosis.

- Receptor Binding : Compounds may interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated various benzene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain structural modifications enhanced antimicrobial potency, suggesting that this compound could be optimized for similar applications .

- Cytotoxicity in Cancer Cells : A study assessing the effects of related benzoate compounds on MCF-7 breast cancer cells revealed significant cytotoxicity at micromolar concentrations. The study utilized flow cytometry to analyze apoptosis rates, showing that these compounds effectively induced programmed cell death .

Data Table: Biological Activities of Benzoate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.